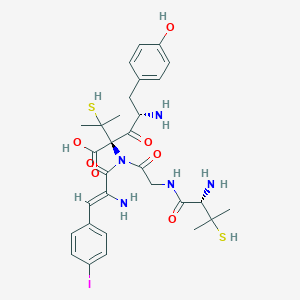
Iodo-dpdpe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo-dpdpe, also known as iodine-125-labeled [D-Pen2, D-Pen5]-enkephalin, is a radiolabeled peptide that has been widely used in scientific research. It is a potent delta-opioid receptor agonist and has been used to study the opioid system in the central nervous system. In
Mechanism Of Action
Iodo-dpdpe acts as a potent delta-opioid receptor agonist. It binds to and activates delta-opioid receptors, which are located primarily in the brain and spinal cord. Activation of delta-opioid receptors results in a decrease in neurotransmitter release, leading to analgesia, sedation, and euphoria.
Biochemical And Physiological Effects
Iodo-dpdpe has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain, as well as to reduce anxiety and depression-like behaviors. Iodo-dpdpe has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and addiction.
Advantages And Limitations For Lab Experiments
One of the major advantages of iodo-dpdpe is its high potency and selectivity for the delta-opioid receptor. This makes it a valuable tool for studying the delta-opioid receptor system in vitro and in vivo. However, one limitation of iodo-dpdpe is its short half-life, which can make it difficult to study its pharmacokinetics and biodistribution.
Future Directions
There are several future directions for the use of iodo-dpdpe in scientific research. One direction is the development of new drugs that target the delta-opioid receptor system for the treatment of chronic pain and opioid addiction. Another direction is the use of iodo-dpdpe to study the role of delta-opioid receptors in mood regulation and psychiatric disorders. Additionally, iodo-dpdpe could be used to develop new imaging techniques for the diagnosis and treatment of cancer and other diseases.
Conclusion:
In conclusion, iodo-dpdpe is a potent delta-opioid receptor agonist that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Iodo-dpdpe is a valuable tool for studying the delta-opioid receptor system and has the potential to lead to the development of new drugs for the treatment of chronic pain, opioid addiction, and psychiatric disorders.
Synthesis Methods
The synthesis of iodo-dpdpe involves the reaction of [D-Pen2, D-Pen5]-enkephalin with iodine-125. The reaction is carried out in the presence of chloramine-T and sodium metabisulfite, which act as oxidizing and reducing agents, respectively. The resulting product is then purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Iodo-dpdpe has been used extensively in scientific research to study the delta-opioid receptor system. It has been used to investigate the distribution and density of delta-opioid receptors in the central nervous system, as well as their role in pain modulation, addiction, and mood regulation. Iodo-dpdpe has also been used to study the pharmacokinetics of opioid receptor ligands and to develop new drugs for the treatment of opioid addiction and chronic pain.
properties
CAS RN |
135108-10-0 |
|---|---|
Product Name |
Iodo-dpdpe |
Molecular Formula |
C30H38IN5O7S2 |
Molecular Weight |
771.7 g/mol |
IUPAC Name |
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid |
InChI |
InChI=1S/C30H38IN5O7S2/c1-28(2,44)23(34)25(40)35-15-22(38)36(26(41)21(33)14-16-5-9-18(31)10-6-16)30(27(42)43,29(3,4)45)24(39)20(32)13-17-7-11-19(37)12-8-17/h5-12,14,20,23,37,44-45H,13,15,32-34H2,1-4H3,(H,35,40)(H,42,43)/b21-14-/t20-,23-,30-/m0/s1 |
InChI Key |
RWDPNBADSCMYQU-CMRLOBSVSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)NCC(=O)N(C(=O)/C(=C/C1=CC=C(C=C1)I)/N)[C@@](C(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
Canonical SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
synonyms |
(p-I-Phe(4)) DPDPE 2,5-Pen-4-(4-I-Pen)-enkephalin enkephalin, D-Pen(2), D-Pen(5), p-I-Phe(4) enkephalin, Pen(2,5)-4'-iodo-Phe(4)- enkephalin, penicillamine(2,5)-4-iodopenicillamine(4)- iodo-DPDPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



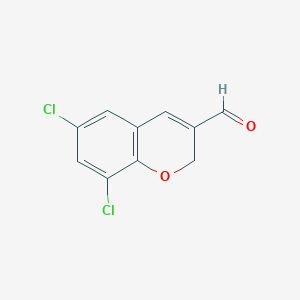
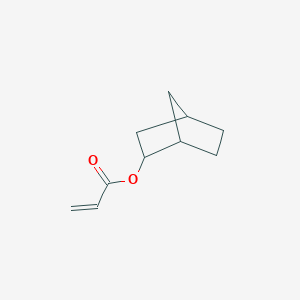
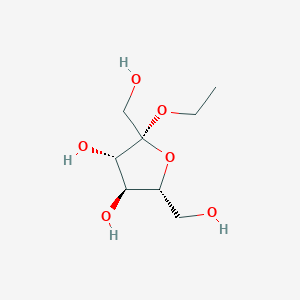
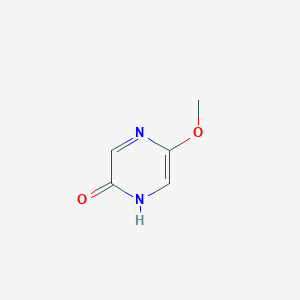
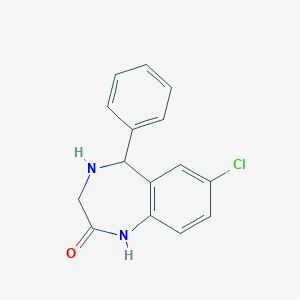
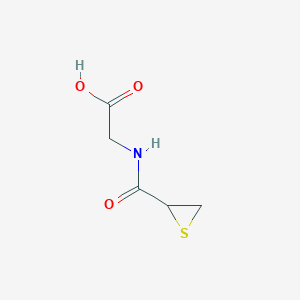


![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

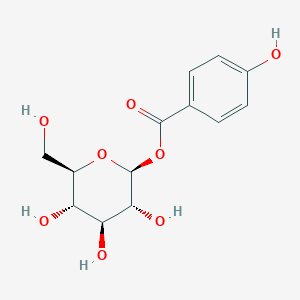
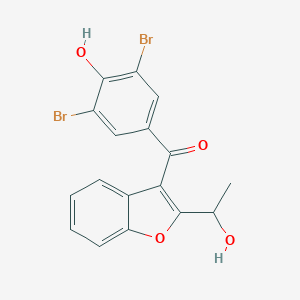
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
